4-Fluoro-2-(4-fluorophenyl)aniline
Overview
Description
4-Fluoro-2-(4-fluorophenyl)aniline is a fluorinated aniline derivative, a class of compounds that are of significant interest in various fields of chemistry and materials science. These compounds are characterized by the presence of fluorine atoms attached to the aniline moiety, which can significantly alter the chemical and physical properties of the molecule. The presence of fluorine can affect the reactivity, stability, and electronic properties of the aniline, making it a valuable component in the synthesis of complex organic molecules, materials, and pharmaceuticals .
Synthesis Analysis
The synthesis of fluor
Scientific Research Applications
Metabolism Studies
The metabolism of fluorinated anilines, including compounds similar to 4-Fluoro-2-(4-fluorophenyl)aniline, has been studied in both dogs and rats. Key findings include the identification of various metabolites such as 2-amino-4-chloro-5-fluorophenyl sulphate, which is significant for understanding the biological processing of these compounds in organisms (Baldwin & Hutson, 1980).
Fluorescence Quenching Studies
Research on fluorescence quenching of boronic acid derivatives by anilines, including those similar to 4-Fluoro-2-(4-fluorophenyl)aniline, has revealed insights into the Stern–Volmer kinetics and conformational changes of these molecules in different environments (Geethanjali et al., 2015).
Industrial Applications
4-Fluorophenol, a derivative of 4-fluoro-aniline, is a critical intermediate in the industrial production of pharmaceuticals and agrochemicals. Its production from 4-fluoro-aniline demonstrates the industrial relevance and applicability of such compounds (Mercier & Youmans, 1996).
Biodehalogenation Pathways
Studies on the biodehalogenation of fluorinated anilines have unraveled various pathways, including the release of fluoride anions and the formation of hydroxyaniline derivatives. This research is crucial for understanding the biochemical transformation and potential bioactivation pathways of these compounds (Rietjens et al., 1990).
Structural and Computational Chemistry
Computational and structural analyses of fluorinated anilines, similar to 4-Fluoro-2-(4-fluorophenyl)aniline, have been performed. These studies involve spectroscopic properties and quantum calculations, providing a deeper understanding of the structural characteristics of these molecules (Aziz et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISDZSQMKDJQDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291133 | |
Record name | 4′,5-Difluoro[1,1′-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4-fluorophenyl)aniline | |
CAS RN |
188731-35-3 | |
Record name | 4′,5-Difluoro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188731-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′,5-Difluoro[1,1′-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-(4-fluorophenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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